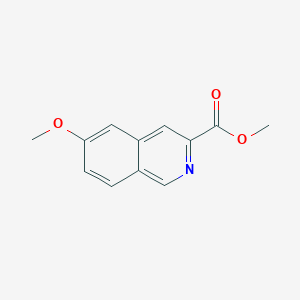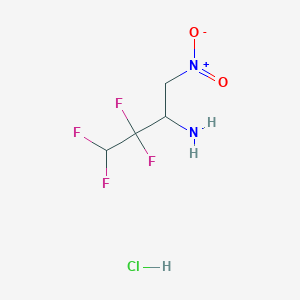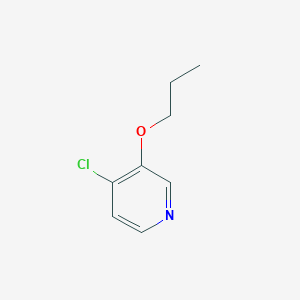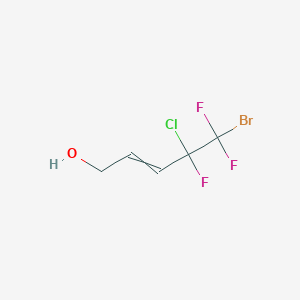![molecular formula C17H25FN2O2 B12446377 1-Boc-3-[(4-fluorobenzylamino)methyl]pyrrolidine CAS No. 887591-02-8](/img/structure/B12446377.png)
1-Boc-3-[(4-fluorobenzylamino)methyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(((4-fluorobenzyl)amino)methyl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C16H23FN2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group, a fluorobenzyl group, and an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(((4-fluorobenzyl)amino)methyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with 4-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(((4-fluorobenzyl)amino)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide or potassium thiocyanate in acetone.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 3-(((4-fluorobenzyl)amino)methyl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology: In biological research, this compound can be used to study the interactions of fluorinated benzyl groups with biological targets. It may serve as a probe to investigate enzyme-substrate interactions and receptor binding .
Medicine: In medicinal chemistry, tert-Butyl 3-(((4-fluorobenzyl)amino)methyl)pyrrolidine-1-carboxylate is explored for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility makes it a valuable building block for various chemical processes .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(((4-fluorobenzyl)amino)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluorobenzyl group can enhance binding affinity to certain receptors or enzymes, while the pyrrolidine ring can modulate the compound’s overall pharmacokinetic properties. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
- tert-Butyl 3-((4-methoxybenzyl)amino)pyrrolidine-1-carboxylate
- tert-Butyl 3-((4-bromobenzyl)amino)pyrrolidine-1-carboxylate
- tert-Butyl 3-((4-chlorobenzyl)amino)pyrrolidine-1-carboxylate
Comparison: Compared to its analogs, tert-Butyl 3-(((4-fluorobenzyl)amino)methyl)pyrrolidine-1-carboxylate exhibits unique properties due to the presence of the fluorine atom. Fluorine can significantly influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets. These properties make it a valuable compound for various research and industrial applications .
Properties
CAS No. |
887591-02-8 |
|---|---|
Molecular Formula |
C17H25FN2O2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
tert-butyl 3-[[(4-fluorophenyl)methylamino]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-9-8-14(12-20)11-19-10-13-4-6-15(18)7-5-13/h4-7,14,19H,8-12H2,1-3H3 |
InChI Key |
WRKFFLDTHRUFCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CNCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



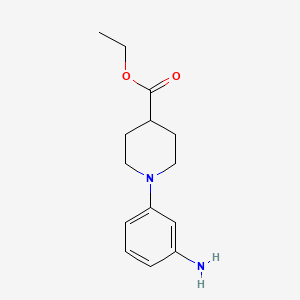
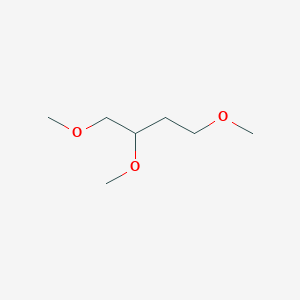
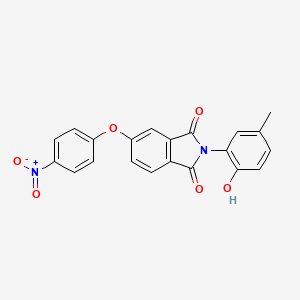
![2,3-Dimethyl-7-chlorodifluoromethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12446318.png)
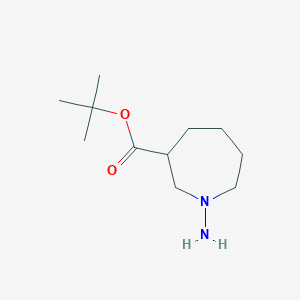
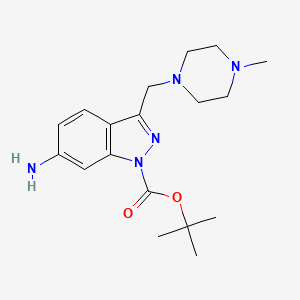
![Ethyl (2E)-3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate](/img/structure/B12446328.png)
